KHS 101 hydrochloride

Neuronal differentiation Neural progenitor cells TACC3 inhibition

Struggling to replicate neuronal differentiation with non-specific neurogenic agents? KHS 101 hydrochloride (CAS 1784282-12-7) is a selective TACC3 inhibitor that directly addresses this by reliably inducing neuronal lineage commitment while suppressing astrocyte formation. Key outcomes from validated research: - Drives neuronal differentiation of hippocampal NPCs with an EC50 of ~1 μM. - Achieves brain distribution and enhances neurogenesis in vivo at 6 mg/kg (s.c.). - Supplied as high-purity (≥98%) solid for consistent solubility and reproducible results.

Molecular Formula C18H21N5S.HCl
Molecular Weight 375.92
Cat. No. B1191899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKHS 101 hydrochloride
SynonymsN4-(2-Methylpropyl)-N2-[(2-phenyl-4-thiazolyl)methyl]-2,4-pyrimidinediamine hydrochloride
Molecular FormulaC18H21N5S.HCl
Molecular Weight375.92
Structural Identifiers
SMILESCC(C/N=C(N1)C=CN=C1NCC2=CSC(C3=CC=CC=C3)=N2)C.Cl
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KHS 101 Hydrochloride: A Validated Small-Molecule TACC3 Inhibitor for Neuronal Differentiation and Neurogenesis Research


KHS 101 hydrochloride (CAS 1784282-12-7; also referenced as KHS101) is a synthetic small-molecule thiazole derivative that functions as a selective inhibitor of transforming acidic coiled-coil-containing protein 3 (TACC3) [1]. It was identified through a phenotypic screen of 4-aminothiazole compounds (neuropathiazols) designed to induce neuronal differentiation in adult rat hippocampal neural progenitor cells (NPCs) [1]. Structure-activity relationship (SAR) optimization of the initial hit compound yielded KHS101, which demonstrated enhanced activity and improved pharmacokinetic properties [1]. The hydrochloride salt form (molecular weight 375.92; purity ≥98% by HPLC) is the standard commercial formulation supplied for research use, providing consistent solubility and stability characteristics .

Why KHS 101 Hydrochloride Cannot Be Substituted with Generic Neurogenic Agents or Untested Analogs


Generic substitution with other neurogenic agents (e.g., retinoic acid, BDNF, or Wnt pathway modulators) fails to replicate the specific pharmacological profile of KHS 101 hydrochloride because these alternatives either lack defined molecular targets in the TACC3-ARNT2 axis or do not possess the same combination of blood-brain barrier (BBB) permeability, potency, and validated in vivo efficacy [1]. Furthermore, substitution with alternative TACC3-interacting compounds is inadvisable without head-to-head validation data, as the focused SAR optimization that produced KHS101 was specifically designed to overcome the limited activity and suboptimal pharmacokinetic properties of earlier neuropathiazol scaffold compounds [1]. The quantitative evidence below establishes precisely which differentiation parameters are unique to KHS 101 hydrochloride and why structurally or mechanistically similar compounds cannot be assumed to perform equivalently.

Quantitative Evidence Guide: Verifiable Differentiation of KHS 101 Hydrochloride Versus Closest Comparators


EC50 for Neuronal Differentiation in Hippocampal NPCs: KHS101 Demonstrates Low Micromolar Potency with Suppression of Astrocyte Formation

KHS 101 hydrochloride induces neuronal differentiation in cultured adult rat hippocampal neural progenitor cells (NPCs) with an EC50 of approximately 1 μM, as measured by TuJ1-positive neuron formation . In the same assay system, this effect is accompanied by suppression of astrocyte formation, indicating directed lineage specification rather than general differentiation induction . This EC50 value represents a quantifiable improvement over the original neuropathiazol hit compounds from which KHS101 was derived via focused SAR optimization [1].

Neuronal differentiation Neural progenitor cells TACC3 inhibition

In Vivo Neuronal Differentiation Efficacy: Systemic KHS101 Administration Increases Neurogenesis in Adult Rat Hippocampus

Upon systemic subcutaneous administration at 6 mg/kg to adult rats, KHS101 distributes to the brain and produces a significant increase in neuronal differentiation within the hippocampal dentate gyrus in vivo [1]. This in vivo activity distinguishes KHS101 from many neurogenic compounds that demonstrate in vitro differentiation activity but fail to achieve meaningful central nervous system exposure or functional neurogenesis enhancement following systemic delivery [2]. The 6 mg/kg dose is established as effective in multiple studies without discernible adverse effects [1].

Adult neurogenesis In vivo pharmacology Hippocampal dentate gyrus

Blood-Brain Barrier Permeability: KHS101 Achieves CNS Exposure Following Systemic Administration

KHS101 is a blood-brain barrier (BBB)-permeable compound that distributes to the brain following systemic subcutaneous administration in rats, as demonstrated by its ability to elicit functional neurogenesis enhancement in the hippocampal dentate gyrus [1][2]. This property was an explicit goal of the SAR optimization campaign that produced KHS101 from the original neuropathiazol scaffold, with the lead compound specifically selected for improved pharmacokinetic properties including CNS penetration .

Blood-brain barrier penetration CNS drug delivery Neuropharmacology

Target Engagement Mechanism: TACC3 Binding and Protein Destabilization Validated by shRNA Knockdown Phenocopy

Mechanism-of-action studies demonstrate that KHS101 specifically binds to TACC3 and induces neuronal differentiation through negative regulation of the cell cycle and activation of neuronal differentiation programs [1]. Crucially, shRNA-mediated knockdown of TACC3 in NPCs recapitulates the KHS101-induced phenotype, providing genetic target validation that the compound's effects are mediated through TACC3 engagement rather than off-target activity [1][2]. KHS101 treatment also causes cellular destabilization of TACC3, reducing endogenous TACC3 protein levels over time [3].

TACC3 inhibition Target validation Mechanism of action

Solubility Profile for In Vitro and In Vivo Dosing: DMSO Solubility of 75-160 mg/mL with Defined Aqueous Formulation Options

KHS101 hydrochloride demonstrates solubility of 75 mg/mL (199.5 mM) in DMSO and 3 mg/mL (7.98 mM) in water at 25°C, with some suppliers reporting DMSO solubility up to 160 mg/mL with sonication . For in vivo applications, formulated protocols have been established using CMC-Na suspension (≥5 mg/mL) or PEG300/Tween-80/saline mixtures (≥2.67 mg/mL) . These solubility parameters are superior to many structurally related thiazole derivatives lacking the optimized hydrochloride salt formulation.

Compound solubility Formulation In vivo dosing

Primary Research and Industrial Application Scenarios for KHS 101 Hydrochloride Based on Validated Evidence


Mechanistic Studies of TACC3-Dependent Neuronal Differentiation in Adult Hippocampal NPCs

Investigators studying the molecular regulation of adult neurogenesis can employ KHS 101 hydrochloride as a selective TACC3 inhibitor to interrogate TACC3-dependent cell cycle exit and neuronal lineage commitment in cultured hippocampal neural progenitor cells. The compound's EC50 of approximately 1 μM in NPC differentiation assays, combined with genetic target validation through TACC3 shRNA phenocopy, provides a defined pharmacological tool for dissecting TACC3-mediated signaling pathways [1]. Suppression of astrocyte formation further enables studies of directed neuronal versus glial lineage specification [1].

In Vivo Neurogenesis Enhancement Studies in Rodent Models of Neural Plasticity and Repair

Researchers conducting in vivo neurogenesis studies requiring systemic compound administration can utilize KHS 101 hydrochloride at 6 mg/kg (s.c.) to achieve brain distribution and functional enhancement of neuronal differentiation in the hippocampal dentate gyrus [1]. This validated in vivo dosing paradigm supports investigations of adult neurogenesis modulation in contexts of neural plasticity, cognitive function, and post-injury neural repair where pharmacological manipulation of endogenous NPC pools is the experimental objective [1].

TACC3-Targeted Tool Compound for CNS Drug Discovery and Target Validation Programs

Drug discovery programs focused on TACC3 as a therapeutic target for neurological or oncological indications can employ KHS 101 hydrochloride as a validated chemical probe. The compound's demonstrated BBB permeability, defined TACC3 binding mechanism, and in vivo activity provide a benchmark for novel TACC3 inhibitor development [1]. Comparative studies using KHS101 as a reference standard enable assessment of new chemical entities for TACC3 engagement potency, CNS exposure, and functional neurogenesis or anti-proliferative activity [1].

Neural Stem Cell Differentiation Protocols Requiring Reproducible Lineage Specification

Laboratories developing standardized neural differentiation protocols can incorporate KHS 101 hydrochloride to reliably induce neuronal differentiation while suppressing astrocyte formation in hippocampal NPC cultures [1]. The compound's defined solubility profile (75-160 mg/mL in DMSO) and established in vitro use concentration (~1 μM for EC50 activity) support reproducible protocol development and inter-laboratory consistency . This application is particularly relevant for stem cell core facilities and groups generating differentiated neuronal populations for downstream assays.

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